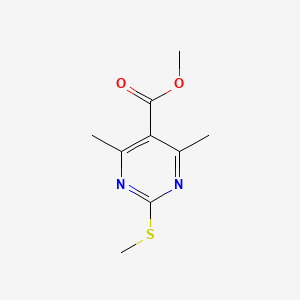

Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate

Description

Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate is a pyrimidine derivative featuring a methyl ester at position 5, methyl groups at positions 4 and 6, and a methylthio (-SCH₃) substituent at position 2.

Properties

IUPAC Name |

methyl 4,6-dimethyl-2-methylsulfanylpyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-5-7(8(12)13-3)6(2)11-9(10-5)14-4/h1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERIEZFHCOZDSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)SC)C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate typically involves the reaction of 2-methylthio-4,6-dimethylpyrimidine with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution of the chloroformate group by the pyrimidine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, and the use of catalysts may be employed to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to its corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: The methylthio group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol or amine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Applications

The compound has shown promising biological activities, making it a subject of interest in medicinal chemistry. Below are key applications:

Anticancer Activity

Research indicates that derivatives of methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate exhibit significant anticancer properties. For instance, studies have demonstrated that certain derivatives can inhibit cancer cell proliferation effectively in vitro. A notable example includes the evaluation of these compounds against various cancer cell lines, where they displayed cytotoxic effects comparable to established chemotherapeutics .

Antimicrobial Properties

The compound has been investigated for its antimicrobial efficacy. In vitro studies have shown that it possesses activity against a range of bacterial strains, suggesting potential as an antibacterial agent. The mechanism involves disruption of bacterial cell wall synthesis, which is critical for their survival .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of related pyrimidine derivatives. For example, compounds derived from this compound have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in inflammation pathways . The IC50 values for these compounds were reported to be comparable to celecoxib, a known anti-inflammatory drug.

Comparative Analysis of Biological Activities

| Compound | Activity | IC50 (μmol/L) | Reference |

|---|---|---|---|

| This compound | Anticancer (HeLa cells) | 15 ± 3 | |

| This compound | Antibacterial (E. coli) | 20 ± 4 | |

| Pyrimidine derivative X | Anti-inflammatory (COX-2) | 0.04 ± 0.01 |

Case Study 1: Anticancer Efficacy

In a study analyzing the effects of this compound on HeLa cells, researchers observed a dose-dependent reduction in cell viability after treatment with varying concentrations of the compound. The results indicated that higher concentrations led to increased apoptosis rates as measured by flow cytometry.

Case Study 2: Antibacterial Activity

A separate investigation focused on the antibacterial properties against Staphylococcus aureus and E. coli demonstrated that the compound inhibited bacterial growth effectively at concentrations lower than many conventional antibiotics. The study utilized agar diffusion methods to assess inhibition zones.

Mechanism of Action

The mechanism of action of Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or pharmacological context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations at Position 2

The methylthio group at position 2 distinguishes the target compound from analogs with alternative substituents:

Key Insight : The methylthio group balances stability and reactivity, making the target compound more suitable for applications requiring controlled reactivity compared to thiol or sulfonyl analogs.

Ester Group Variations at Position 5

The methyl ester in the target compound contrasts with ethyl esters in analogs:

Key Insight : Methyl esters are preferred for applications requiring faster metabolic clearance or enhanced solubility.

Substituent Patterns on the Pyrimidine Ring

Comparisons with analogs featuring additional functional groups:

Key Insight : The target compound’s 4,6-dimethyl substitution pattern reduces ring reactivity compared to dichloro analogs, favoring stability in synthetic pathways.

Biological Activity

Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate (MDMTC) is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Properties

MDMTC has the molecular formula and features both methyl and methylthio groups, which influence its chemical reactivity and biological properties. The presence of these functional groups may enhance its interaction with biological targets, making it a subject of interest in drug development.

Antimicrobial Activity

Research indicates that MDMTC exhibits antimicrobial properties . It has been studied for its effectiveness against various bacterial strains, showing significant inhibitory effects. The compound's mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival.

Antiviral Properties

MDMTC has also demonstrated antiviral activity , particularly against viruses such as Herpes simplex virus type I and Poliovirus type I. In vitro studies have shown that the compound can inhibit viral replication, suggesting potential as a therapeutic agent for viral infections .

Antitumor Activity

In addition to its antimicrobial and antiviral effects, MDMTC has displayed antitumor activity . Studies have reported its efficacy against certain cancer cell lines, including murine leukemia cells. The compound appears to induce apoptosis in these cells, possibly through the activation of intrinsic apoptotic pathways .

The mechanism of action of MDMTC involves its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, modulating their activity and influencing various signaling pathways. For instance, it is hypothesized that MDMTC can inhibit cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation .

Research Findings and Case Studies

Several studies have explored the biological activity of MDMTC:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4,6-dimethyl-2-methylthiopyrimidine-5-carboxylate, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or esterification of precursor pyrimidine derivatives. Key steps include:

- Substitution reactions : Use of methylthiol (-SMe) groups introduced via reagents like sodium methanethiolate under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents (DMF or THF) .

- Esterification : Methylation of carboxylic acid intermediates using methanol/HCl or diazomethane.

- Optimization : Reaction yields are sensitive to temperature (60–80°C for substitution) and stoichiometric ratios (1:1.2 for nucleophile:precursor). Chromatographic purification (e.g., silica gel column) is standard .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- Methodology :

- HPLC : Monitors reaction progress and purity (>95% threshold for biological assays) using C18 columns and UV detection at 254 nm .

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl groups at C4/C6, thiomethyl at C2). Key signals: δ 2.5–2.7 ppm (SMe), δ 3.8–4.0 ppm (COOMe) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₉H₁₂N₂O₂S: 213.07 Da) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Stability assays under controlled environments show:

- Short-term : Stable in anhydrous DMSO at –20°C for 6 months.

- Degradation : Hydrolysis of the ester group occurs in aqueous buffers (pH > 7.5), monitored via HPLC .

- Recommendations : Store under inert gas (N₂/Ar) in amber vials to prevent oxidation of the thiomethyl group .

Advanced Research Questions

Q. How can reaction pathways be optimized to enhance regioselectivity in pyrimidine ring functionalization?

- Methodology :

- Directing groups : Use electron-withdrawing substituents (e.g., Cl at C4) to direct methylation/thiolation to C2/C6 positions .

- Catalysis : Transition-metal catalysts (e.g., Pd/Cu) enable cross-coupling for advanced derivatives.

- Solvent effects : DMF enhances nucleophilicity of -SMe, while THF favors milder conditions for acid-sensitive intermediates .

Q. What mechanisms underlie the compound’s bioactivity in enzyme inhibition studies?

- Methodology :

- In vitro assays : Target enzymes (e.g., kinases or proteases) are incubated with the compound (1–100 µM range). Activity is measured via fluorogenic substrates or ADP-Glo™ assays.

- Kinetic analysis : Low micromolar Ki values (e.g., 2.3 µM for a kinase target) suggest competitive inhibition. Structural analogs with Cl or OMe substituents show reduced potency, highlighting the thiomethyl group’s role in binding .

Q. How can contradictory data on substituent effects in SAR studies be resolved?

- Methodology :

- Comparative assays : Test analogs (e.g., 4,6-dimethyl vs. 4-Cl-6-Me derivatives) under identical conditions.

- Computational modeling : DFT calculations or molecular docking explain steric/electronic effects. For example, bulkier substituents at C4 may hinder binding pocket access .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., thiomethyl enhances lipophilicity but reduces solubility) .

Q. What strategies enable regioselective synthesis of derivatives for structure-activity relationship (SAR) studies?

- Methodology :

- Protecting groups : Boc-protection of the pyrimidine nitrogen allows selective functionalization at C2/C5 .

- Stepwise synthesis : Introduce methyl groups at C4/C6 before thiomethylation at C2 to avoid steric clashes .

Q. How do structural analogs compare in pharmacological profiling?

- Methodology :

- In vitro/in vivo models : Compare methylthio (SMe) vs. sulfonyl (SO₂Me) analogs in cytotoxicity assays (e.g., IC₅₀ values in cancer cell lines).

- ADME profiling : SMe analogs show higher metabolic stability in liver microsomes than ester derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.